molecular formula C10H14ClN5S B279889 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B279889
M. Wt: 271.77 g/mol
InChI Key: SLOGSCLRNBVWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol, also known as BCPT, is a chemical compound that has gained attention in scientific research due to its unique chemical structure and potential applications. In

Mechanism of Action

The mechanism of action of 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with various cellular pathways. In cancer research, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, this compound has been found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In infectious disease research, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and survival. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and inhibit inflammation. In infectious disease research, this compound has been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is easy to synthesize, stable, and has high purity. It also has a low toxicity profile, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It has poor solubility in water, which can limit its use in some experiments. It also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent. In inflammation research, this compound could be studied for its potential as an anti-inflammatory agent. In infectious disease research, this compound could be further studied for its potential as an antimicrobial agent. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential applications.

Synthesis Methods

The synthesis of 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chloro-1-methyl-1H-pyrazol-3-amine with butyl isothiocyanate and sodium azide in the presence of copper(I) iodide. The resulting compound is then treated with triethyl orthoformate to form this compound. This method of synthesis has been found to be efficient and yields high purity this compound.

Scientific Research Applications

4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to have potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, this compound has been found to have antimicrobial activity against various bacteria and fungi.

Properties

Molecular Formula

C10H14ClN5S

Molecular Weight

271.77 g/mol

IUPAC Name

4-butyl-3-(4-chloro-1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H14ClN5S/c1-3-4-5-16-9(12-13-10(16)17)8-7(11)6-15(2)14-8/h6H,3-5H2,1-2H3,(H,13,17)

InChI Key

SLOGSCLRNBVWGR-UHFFFAOYSA-N

SMILES

CCCCN1C(=NNC1=S)C2=NN(C=C2Cl)C

Canonical SMILES

CCCCN1C(=NNC1=S)C2=NN(C=C2Cl)C

Origin of Product

United States

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